2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of bromine, chlorine, and nitro functional groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 2-bromo-4-chloroaniline with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then reacted with acetohydrazide under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine, while substitution reactions could replace the halogen atoms with other functional groups.
Scientific Research Applications
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- **2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazone
- **2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazine
Uniqueness
The uniqueness of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of new molecules and the investigation of its biological activities.
Properties
Molecular Formula |
C15H12BrClN4O3 |
---|---|
Molecular Weight |
411.64 g/mol |
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12BrClN4O3/c16-13-7-11(17)4-5-14(13)18-9-15(22)20-19-8-10-2-1-3-12(6-10)21(23)24/h1-8,18H,9H2,(H,20,22)/b19-8+ |
InChI Key |
ACDSAAOVPUNSPB-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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